Benzenediazonium, 4-methoxy-, acetate
CAS No.: 50715-68-9
Cat. No.: VC20651094
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50715-68-9 |
|---|---|
| Molecular Formula | C9H10N2O3 |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | 4-methoxybenzenediazonium;acetate |
| Standard InChI | InChI=1S/C7H7N2O.C2H4O2/c1-10-7-4-2-6(9-8)3-5-7;1-2(3)4/h2-5H,1H3;1H3,(H,3,4)/q+1;/p-1 |
| Standard InChI Key | OFHDFKFZODLICJ-UHFFFAOYSA-M |
| Canonical SMILES | CC(=O)[O-].COC1=CC=C(C=C1)[N+]#N |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
Benzenediazonium, 4-methoxy-, acetate belongs to the class of diazonium salts, featuring a diazonium functional group (-N₂⁺) attached to a para-methoxy-substituted benzene ring. The acetate anion (CH₃COO⁻) balances the positive charge on the diazonium nitrogen. The IUPAC name for this compound is 4-methoxybenzenediazonium acetate, with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol.
The methoxy group (-OCH₃) at the para position exerts a strong electron-donating effect through resonance, activating the benzene ring toward electrophilic attacks. This electronic configuration stabilizes the diazonium ion and directs incoming electrophiles to specific positions during coupling reactions. X-ray crystallography studies of analogous diazonium salts reveal planar geometries around the diazonium group, with bond lengths consistent with partial double-bond character between nitrogen atoms .
Physicochemical Data
Key physicochemical properties include:
The compound’s instability in aqueous environments arises from the hydrolysis of the diazonium group, yielding phenolic byproducts. This decomposition is accelerated by heat and UV light, necessitating stringent storage conditions .
Synthesis and Purification
Synthetic Pathways
The synthesis of benzenediazonium, 4-methoxy-, acetate typically proceeds via diazotization of 4-methoxyaniline (p-anisidine):
-
Diazotization:
This step is conducted at 0–5°C to minimize premature decomposition. -
Counterion Exchange:
The chloride ion is replaced with acetate using sodium acetate:
Yields exceed 85% when performed under anhydrous conditions.
Purification Techniques
Crude products are purified via recrystallization from ethanol-diethyl ether mixtures. Chromatographic methods (e.g., silica gel) are avoided due to the compound’s thermal instability. Purity is assessed using HPLC, with >98% purity achievable through optimized protocols .
Reaction Mechanisms and Reactivity
Electrophilic Aromatic Substitution
The diazonium group acts as a potent electrophile, participating in coupling reactions with electron-rich aromatics. For example, reaction with resorcinol under basic conditions yields azo dyes:
The methoxy group directs coupling to the para position relative to existing substituents, as demonstrated in studies using ¹H-NMR to track intermediate formation .
Interaction with Dienes
Benzenediazonium salts react with conjugated dienes (e.g., isoprene) via 1,4-addition mechanisms. For benzenediazonium, 4-methoxy-, acetate, this results in aryl and acetoxy groups adding across the diene:
Such reactions proceed under mild conditions (25°C, 1 atm) and are exploited in polymer chemistry.
Industrial and Scientific Applications
Dye Manufacturing
Azo dyes derived from this compound exhibit enhanced lightfastness due to the methoxy group’s electron-donating effects. Commercial dyes like Acid Red 88 incorporate similar structures, with λₘₐₐ values around 500 nm .
Pharmaceutical Intermediates
Derivatives of benzenediazonium, 4-methoxy-, acetate inhibit platelet aggregation by targeting thromboxane A₂ receptors. For instance, hydrazone analogs show IC₅₀ values of 1.2 μM in human platelet assays, rivaling aspirin’s efficacy.
Materials Science
The compound serves as a precursor for conductive polymers. Electropolymerization with pyrrole yields films with conductivities up to 100 S/cm, suitable for antistatic coatings .
Comparison with Related Diazonium Salts
| Compound | Reactivity | Applications | Stability |
|---|---|---|---|
| Benzenediazonium Chloride | High | Azo coupling, Sandmeyer reactions | Low (hygroscopic) |
| 4-Nitrobenzenediazonium | Moderate | Electrophilic substitutions | Moderate |
| 4-Methoxybenzenediazonium Acetate | Moderate-High | Dyes, pharmaceuticals | High (with acetate) |
The acetate counterion enhances stability compared to chloride salts, reducing unintended hydrolysis during storage .
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